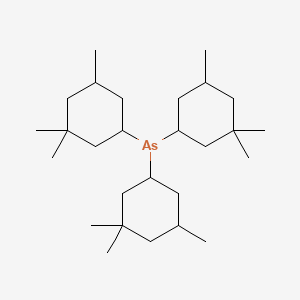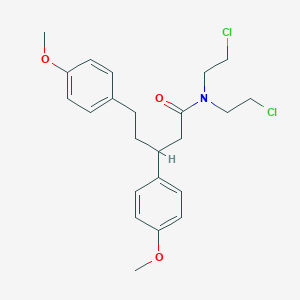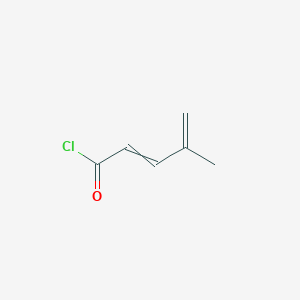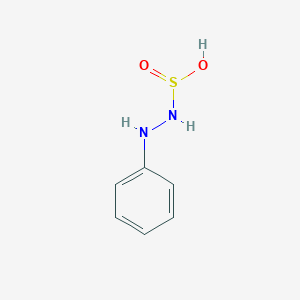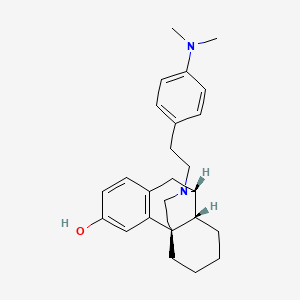![molecular formula C19H23ClN2O2 B14483453 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 66307-21-9](/img/structure/B14483453.png)
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. It is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a phenoxypropanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol typically involves the reaction of 4-chlorophenylpiperazine with phenoxypropanol under specific conditions. One common method involves the use of a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at a controlled temperature, usually around 0-5°C, to ensure the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. It is known to act on serotonin receptors, particularly as a non-selective serotonin receptor agonist. This interaction modulates the levels of serotonin in the brain, which can influence mood, cognition, and other neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol: This compound shares a similar piperazine structure but differs in the substituents attached to the piperazine ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another related compound with a piperazine core, used in various pharmaceutical applications.
Uniqueness
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is unique due to its specific combination of a chlorophenyl group and a phenoxypropanol moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical agents and industrial chemicals .
Propriétés
Numéro CAS |
66307-21-9 |
|---|---|
Formule moléculaire |
C19H23ClN2O2 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H23ClN2O2/c20-16-6-8-17(9-7-16)22-12-10-21(11-13-22)14-18(23)15-24-19-4-2-1-3-5-19/h1-9,18,23H,10-15H2 |
Clé InChI |
HLWHYSGVJNPWHM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
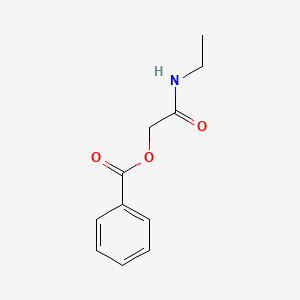
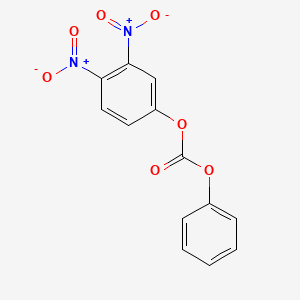

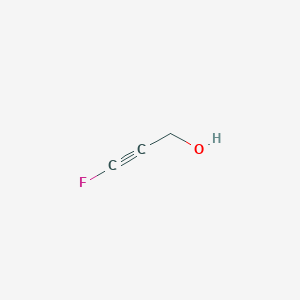
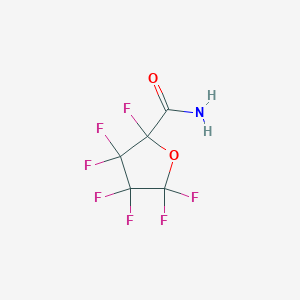
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
